molecular formula C17H21N3O5 B2615218 N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-71-2

N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2615218
CAS No.: 898454-71-2
M. Wt: 347.371
InChI Key: XOUQMOZIYMNPPS-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with a unique structure that includes both dimethoxyethyl and azatricyclo components

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-24-14(25-2)9-18-16(22)17(23)19-12-6-10-4-3-5-20-13(21)8-11(7-12)15(10)20/h6-7,14H,3-5,8-9H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUQMOZIYMNPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the required purity levels for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethoxyethyl)-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is unique due to its azatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2,2-dimethoxyethyl)-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{18}H_{24}N_{2}O_{4} and a molecular weight of 336.39 g/mol. Its structural complexity arises from the presence of a tricyclic system and various functional groups that may contribute to its biological activity.

Structural Formula

\text{N 2 2 dimethoxyethyl N 2 oxo 1 azatricyclo 6 3 1 0 4 12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide}

Antimicrobial Activity

Recent studies have assessed the antimicrobial properties of similar compounds in the same class. For instance, derivatives of azatricyclo compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that this compound may exhibit comparable effects.

Anticancer Potential

Research indicates that compounds with similar structural motifs possess anticancer properties. In vitro studies have demonstrated that azatricyclo derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : The compound may interact with cellular receptors that modulate various physiological responses.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of azatricyclo derivatives, researchers found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin and chloramphenicol against Bacillus subtilis . This suggests that this compound may also possess significant antibacterial properties.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of structurally related compounds demonstrated that these agents could significantly reduce the viability of breast cancer cells in vitro by inducing apoptosis . The study highlighted the importance of structural features in enhancing biological activity.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventToluene/DMF (1:1)Reduces side reactions
Temperature85°CMaximizes cyclization rate
CatalystTriethylamine (base)Enhances amide coupling
Reaction Time12–18 hoursCompletes tricyclic formation

Basic: What analytical techniques are most effective for structural characterization?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the dimethoxyethyl group (δ 3.3–3.5 ppm for OCH₃) and azatricyclo protons (δ 6.8–7.2 ppm for aromatic protons) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tricyclic core .
    2. X-ray Crystallography : Resolve stereochemistry of the azatricyclo moiety (if single crystals are obtainable) .
    3. Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/FeaturesReference
¹H NMRδ 2.8–3.1 ppm (amide NH)
IR1680 cm⁻¹ (C=O stretch)
X-rayDihedral angle of 85° in tricyclic core

Basic: How is biological activity assessed in preliminary studies?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Cell Viability : Test in cancer cell lines (e.g., MCF-7) via MTT assay at 1–100 µM concentrations .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
  • Animal Models : For advanced studies, administer 10–50 mg/kg in murine models (e.g., xenograft tumors) with pharmacokinetic profiling .

Advanced: How can contradictory data in bioactivity studies be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Verification : Re-test compound batches via HPLC (>98% purity) to exclude impurities as confounding factors .
    • Assay Variability : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Model Specificity : Evaluate activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify target specificity .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Advanced: What computational methods elucidate the role of the azatricyclo moiety in reactivity?

Methodological Answer:

  • DFT Calculations :
    • Electrostatic Potential Maps : Identify electron-deficient regions in the tricyclic core for nucleophilic attack .
    • Transition State Modeling : Simulate ring-opening reactions to predict regioselectivity .
  • MD Simulations : Analyze solvent-accessible surface area (SASA) to assess steric hindrance effects .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variable Parameters :
    • Substituent Variation : Modify dimethoxyethyl groups to ethoxy/methylthio derivatives .
    • Scaffold Optimization : Introduce heteroatoms (e.g., S for O) in the tricyclic system .
  • DOE (Design of Experiments) : Use fractional factorial design to test substituent combinations (e.g., 2⁴ design for four substituents) .
  • Validation : Corrogate activity trends with free-energy perturbation (FEP) simulations .

Q. Table 3: SAR Design Parameters

VariableRange TestedAssay Outcome
R₁ (OCH₃ → SCH₃)Increased lipophilicityHigher membrane permeability
R₂ (H → Cl)Electron-withdrawing effectEnhanced kinase inhibition

Advanced: What computational tools model interaction mechanisms with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., EGFR kinase domain) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to identify critical residues .
  • AI-Driven Platforms : Apply COMSOL Multiphysics for reaction dynamics or ligand-receptor binding kinetics .

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